molecular formula C10H12O3 B13536744 2-(2,3-Dimethoxyphenyl)oxirane

2-(2,3-Dimethoxyphenyl)oxirane

Cat. No.: B13536744
M. Wt: 180.20 g/mol
InChI Key: SHYWZGQTZXYLPV-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)oxirane is an epoxide derivative featuring a phenyl ring substituted with two methoxy groups at the 2- and 3-positions, attached to an oxirane (epoxide) ring. Epoxides are highly reactive due to their strained three-membered ring, making them valuable intermediates in organic synthesis and pharmaceutical applications . The methoxy substituents on the phenyl ring likely influence its electronic and steric properties, affecting reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)oxirane

InChI

InChI=1S/C10H12O3/c1-11-8-5-3-4-7(9-6-13-9)10(8)12-2/h3-5,9H,6H2,1-2H3

InChI Key

SHYWZGQTZXYLPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CO2

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2,3-Dimethoxyphenyl)oxirane typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid, under controlled conditions to achieve the epoxidation of the aldehyde group, forming the oxirane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenyl)oxirane primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can proceed through various pathways, including nucleophilic attack by amines or carboxylic acids, resulting in the formation of β-hydroxypropyl derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 2-(2,3-Dimethoxyphenyl)oxirane and their distinguishing features:

Compound Name Substituents Key Properties/Applications Evidence Source
2-(3,4-Dimethoxybenzyl)oxirane 3,4-Dimethoxyphenyl + benzyl group Medium-strong floral odor (40% concentration)
2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane (MDMPO) 3,4-Dimethoxyphenyl + methoxycarbonyl Monomer for enzymatic polymerization; antimicrobial activity
2-(3-Chlorophenyl)oxirane 3-Chlorophenyl Higher reactivity due to electron-withdrawing Cl
2-(3-Methylphenyl)oxirane 3-Methylphenyl Lower polarity compared to methoxy analogs
2-[(2-Nonylphenoxy)methyl]oxirane Nonylphenoxy + methyl Industrial applications; requires stringent safety protocols

Key Observations:

Substituent Position and Odor :

  • The 3,4-dimethoxy substitution in 2-(3,4-dimethoxybenzyl)oxirane contributes to a floral odor profile, while 2,3-dimethoxy substitution (hypothetically) may alter odor intensity or character due to steric effects .
  • Electron-donating groups (e.g., methoxy) enhance aromatic ring stability, whereas electron-withdrawing groups (e.g., Cl) increase epoxide ring reactivity .

Biological Activity :

  • Methoxycarbonyl derivatives like MDMPO exhibit antimicrobial properties, suggesting that functional groups on the oxirane ring (e.g., ester moieties) enhance bioactivity .
  • Substituents at the 2- and 3-positions on the phenyl ring may influence interactions with biological targets, such as enzymes or receptors .

Synthetic Considerations :

  • Methoxy groups often require protection during synthesis (e.g., using benzyl or acetyl groups) to prevent undesired side reactions .
  • Chlorinated analogs like 2-(3-Chlorophenyl)oxirane are synthesized via epoxidation of styrene derivatives, a method adaptable to methoxy-substituted precursors .

Physicochemical Properties and Reactivity

  • Solubility : Methoxy groups increase hydrophilicity compared to methyl or chloro analogs. For example, 2-(3-Methylphenyl)oxirane is less polar than its methoxy counterparts .
  • Thermal Stability: Epoxides with bulky substituents (e.g., 2-[(2-Nonylphenoxy)methyl]oxirane) exhibit higher thermal stability due to reduced ring strain .
  • Reactivity : The 2,3-dimethoxy substitution may hinder nucleophilic attack on the epoxide ring compared to unsubstituted or electron-deficient analogs (e.g., chlorinated derivatives) .

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